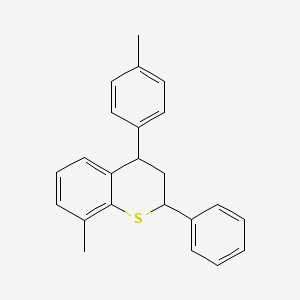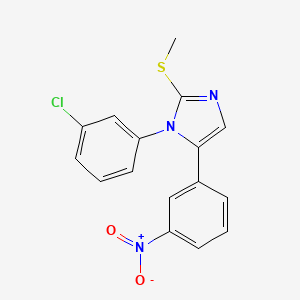
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. It is a heterocyclic organic compound that has been extensively studied for its various biological and pharmacological properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antifungal Properties: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole has demonstrated antifungal activity. Researchers explore its potential as an antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal ergosterol biosynthesis, disrupting cell membrane integrity, and leading to cell death .
Antiparasitic Activity: The compound also shows promise as an antiparasitic agent. Investigations focus on its efficacy against protozoan parasites such as Trypanosoma and Leishmania species. By targeting specific enzymes or metabolic pathways in these parasites, it may offer an alternative treatment for neglected tropical diseases .
Material Science
Organic Semiconductors: Researchers explore the use of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole in organic electronics. Its electron-donating and accepting properties make it suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). By optimizing its molecular structure, scientists aim to enhance charge transport and device performance .
Coordination Chemistry
Ligand Design: The compound serves as a versatile ligand in coordination chemistry. Its sulfur atom can coordinate with metal ions, forming stable complexes. Researchers investigate its role in catalysis, sensing, and supramolecular assemblies. By modifying substituents, they tailor its properties for specific applications .
Environmental Science
Photodegradation of Organic Pollutants: 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole exhibits photoactivity under UV light. Scientists explore its potential for photodegradation of organic pollutants in water and soil. By harnessing its reactive intermediates, they aim to develop efficient photocatalysts for environmental remediation .
Analytical Chemistry
Electrochemical Sensing: Researchers investigate the compound’s electrochemical behavior. It can serve as an electroactive probe for detecting analytes (e.g., heavy metals, biomolecules) in solution. Electrochemical sensors based on this compound offer rapid, sensitive, and selective detection methods .
Computational Chemistry
Quantum Mechanical Studies: Theoretical studies employ quantum mechanical calculations to explore the electronic structure, reactivity, and spectroscopic properties of 1-(3-chlorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole. These insights guide experimental design and provide fundamental understanding of its behavior .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-4-2-7-14(8-11)20(21)22)19(16)13-6-3-5-12(17)9-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSURERLKBXALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

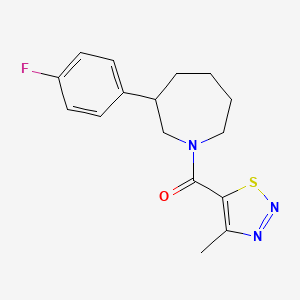
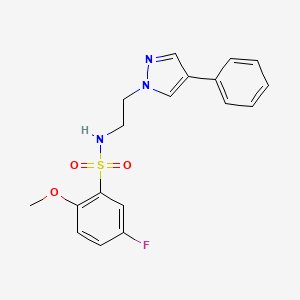
![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)

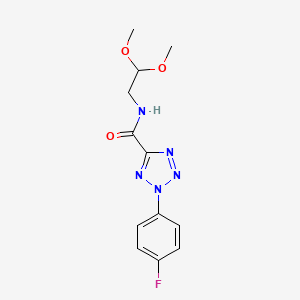


![N~6~,N~6~-dimethyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2470034.png)
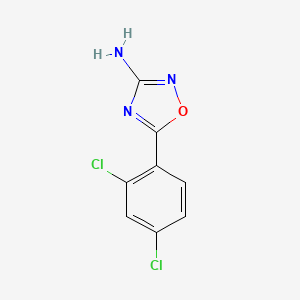
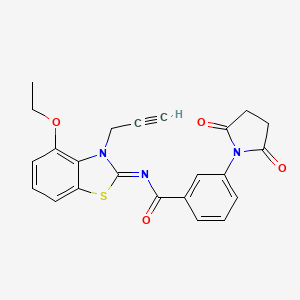

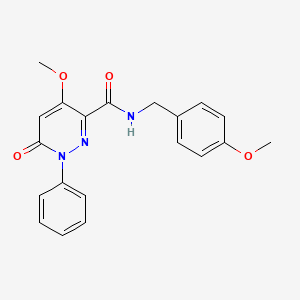
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)
